molecular formula C7H9BrClNO B1379357 2-Bromo-3-methoxyaniline hydrochloride CAS No. 67853-38-7

2-Bromo-3-methoxyaniline hydrochloride

Cat. No. B1379357
CAS RN: 67853-38-7
M. Wt: 238.51 g/mol
InChI Key: XTJMMIUMGYNXGI-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxyaniline hydrochloride (2B3MHCl) is a chemical compound that has been used in a wide range of scientific applications. It is a colorless, crystalline solid that has a melting point of 131°C and a boiling point of 204°C. 2B3MHCl is an important intermediate in organic synthesis and is used in the production of various organic compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Metabolism and Biological Pathways

In Vivo Metabolism in Rats The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to 2-Bromo-3-methoxyaniline hydrochloride, was studied in rats. It identified various metabolites indicating the presence of two operative metabolic pathways in rats. This study can provide insights into the metabolic fate of similar compounds (Kanamori et al., 2002).

Synthesis and Antitumor Activity A novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, structurally similar to 2-Bromo-3-methoxyaniline hydrochloride, was synthesized and displayed significant in vitro anti-tumor activity. This compound was part of a series of novel hetero annulated carbazoles and showed promising therapeutic potential against cancer cell proliferation (Murali et al., 2017).

Chemical Synthesis and Applications

Synthesis in Ionic Liquid A method for synthesizing 2-bromo-4-methoxyaniline in ionic liquid, closely related to 2-Bromo-3-methoxyaniline hydrochloride, was introduced. The process showcased advantages like good yield, simple operation, and environmental benignity. This methodology highlights the potential for synthesizing related compounds in a more eco-friendly manner (Yu-fei, 2011).

Synthesis of 6-Hydroxy-1H-quinolin-2-one in Ionic Liquid Another study explored the synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid, starting from p-methoxyaniline via bromination. This process involves steps closely related to the synthesis of compounds like 2-Bromo-3-methoxyaniline hydrochloride, emphasizing the versatility and utility of ionic liquids in synthesis (Chang-chun, 2010).

Use as a Corrosion Inhibitor N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline), similar to 2-Bromo-3-methoxyaniline hydrochloride, was synthesized and used as a corrosion inhibitor for zinc metal in hydrochloric acid solution. This indicates the potential of structurally similar compounds in industrial applications, particularly in corrosion inhibition (Assad et al., 2015).

properties

IUPAC Name

2-bromo-3-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJMMIUMGYNXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67853-38-7
Record name Benzenamine, 2-bromo-3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67853-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-3-methoxyaniline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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